REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]
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Name
|
mercaptans
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0 (± 1) mol
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reactant
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Smiles
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fatty amines
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0 (± 1) mol
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reactant
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Smiles
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polyols
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0 (± 1) mol
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reactant
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Smiles
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alcohols
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reactant
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Smiles
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Name
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fatty alcohols
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Smiles
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Name
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lower alkylene oxide
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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Name
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RO(C2H4O)nH
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Smiles
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Name
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alkyl
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Smiles
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10
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Smiles
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II
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0 (± 1) mol
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Smiles
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CC(=O)NC1=CC=C(C=C1)O
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Smiles
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Smiles
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C1CO1
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carbon alkanol
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Type
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reactant
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Smiles
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Name
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10
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reactant
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Smiles
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Smiles
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C1CO1
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phenols
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Smiles
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Name
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poly-(lower alkenoxy)
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Smiles
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Pluronics
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Smiles
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Pluronic F-68
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Smiles
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Name
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0 (± 1) mol
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Smiles
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C1CO1
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Name
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Type
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Smiles
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O
|
Name
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
|
Name
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
|
Name
|
|
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0 (± 1) mol
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solvent
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Smiles
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O
|
Name
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alkylene oxide
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1CO1
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1C(C)O1
|
Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1CO1
|
Name
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alkyl phenols
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Smiles
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Name
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fatty acids
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Quantity
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0 (± 1) mol
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.) which
|
Type
|
CUSTOM
|
Details
|
is above 40° C
|
Type
|
CUSTOM
|
Details
|
pasty at room temperature
|
Type
|
CUSTOM
|
Details
|
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
|
Type
|
ADDITION
|
Details
|
containing one or more active hydrogen atoms
|
Name
|
|
Type
|
product
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Smiles
|
C1C(C)O1
|
Name
|
|
Type
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product
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Smiles
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C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]
|
Name
|
mercaptans
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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fatty amines
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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Name
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polyols
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reactant
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Smiles
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Name
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alcohols
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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Name
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fatty alcohols
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
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lower alkylene oxide
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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RO(C2H4O)nH
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Quantity
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reactant
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Smiles
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Name
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primary alcohol
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Quantity
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Type
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reactant
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Smiles
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Name
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alkyl
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0 (± 1) mol
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reactant
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Smiles
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Name
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10
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reactant
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Smiles
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Name
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II
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Smiles
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Smiles
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CC(=O)NC1=CC=C(C=C1)O
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Smiles
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C1CO1
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fatty alcohol
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Smiles
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CC(=O)NC1=CC=C(C=C1)O
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Smiles
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Name
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Smiles
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C1CO1
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Name
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carbon alkanol
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Quantity
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Type
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reactant
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Smiles
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Name
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10
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reactant
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Smiles
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Name
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Smiles
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C1CO1
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Name
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phenols
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Smiles
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Name
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poly-(lower alkenoxy)
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Smiles
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Pluronics
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Smiles
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Name
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Smiles
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C1CO1
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Name
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Type
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Smiles
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O
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Name
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Type
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Smiles
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O
|
Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
|
Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
|
Name
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alkylene oxide
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Quantity
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Type
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Smiles
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|
Name
|
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1CO1
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1C(C)O1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C1CO1
|
Name
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alkyl phenols
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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fatty acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.) which
|
Type
|
CUSTOM
|
Details
|
is above 40° C
|
Type
|
CUSTOM
|
Details
|
pasty at room temperature
|
Type
|
CUSTOM
|
Details
|
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
|
Type
|
ADDITION
|
Details
|
containing one or more active hydrogen atoms
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]
|
Name
|
mercaptans
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
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fatty amines
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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polyols
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
alcohols
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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fatty alcohols
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lower alkylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
RO(C2H4O)nH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
primary alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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|
Name
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alkyl
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
10
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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II
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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Name
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Type
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Smiles
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CC(=O)NC1=CC=C(C=C1)O
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1CO1
|
Name
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fatty alcohol
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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CC(=O)NC1=CC=C(C=C1)O
|
Name
|
fatty alcohol
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
carbon alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-(lower alkenoxy)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pluronics
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pluronic F-68
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alkylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
alkyl phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.) which
|
Type
|
CUSTOM
|
Details
|
is above 40° C
|
Type
|
CUSTOM
|
Details
|
pasty at room temperature
|
Type
|
CUSTOM
|
Details
|
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
|
Type
|
ADDITION
|
Details
|
containing one or more active hydrogen atoms
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]
|
Name
|
mercaptans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lower alkylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
RO(C2H4O)nH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
primary alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
|
Name
|
II
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
fatty alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)O
|
Name
|
fatty alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
carbon alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-(lower alkenoxy)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pluronics
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pluronic F-68
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alkylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
alkyl phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.) which
|
Type
|
CUSTOM
|
Details
|
is above 40° C
|
Type
|
CUSTOM
|
Details
|
pasty at room temperature
|
Type
|
CUSTOM
|
Details
|
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
|
Type
|
ADDITION
|
Details
|
containing one or more active hydrogen atoms
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]
|
Name
|
mercaptans
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lower alkylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
RO(C2H4O)nH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
primary alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
fatty alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)O
|
Name
|
fatty alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
carbon alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-(lower alkenoxy)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pluronics
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pluronic F-68
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alkylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
alkyl phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fatty acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C.) which
|
Type
|
CUSTOM
|
Details
|
is above 40° C
|
Type
|
CUSTOM
|
Details
|
pasty at room temperature
|
Type
|
CUSTOM
|
Details
|
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
|
Type
|
ADDITION
|
Details
|
containing one or more active hydrogen atoms
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |